Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts distinct physicochemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions.
Carbamoylation: The piperidine intermediate is then reacted with methyl chloroformate to introduce the carbamoyl group.
Esterification: Finally, the carbamoylated piperidine is esterified with 4-carboxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted carbamoyl or ester derivatives.
Scientific Research Applications
Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2- [1- (2,2,2-trifluoroethyl)piperidin-4-yl]acetate: Shares the trifluoroethyl-piperidine structure but differs in the ester linkage.
1-Methyl-4-(2,2,2-trifluoroethyl)benzene: Contains the trifluoroethyl group but lacks the piperidine and carbamoyl functionalities.
Uniqueness
Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate is unique due to its combination of a trifluoroethyl-piperidine moiety with a benzoate ester and carbamoyl group. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-25-16(24)14-4-2-13(3-5-14)15(23)21-10-12-6-8-22(9-7-12)11-17(18,19)20/h2-5,12H,6-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGUWYVIUHSGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.